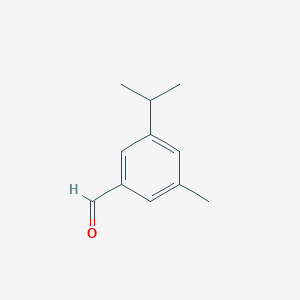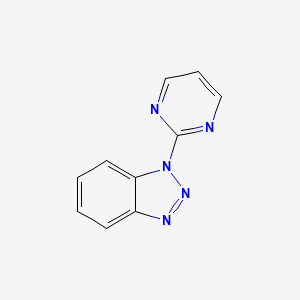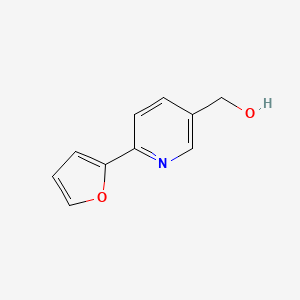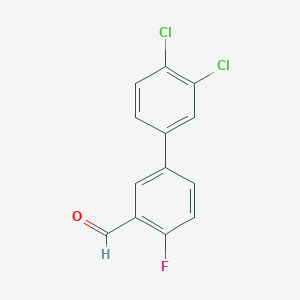
3',4'-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,4’-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde is an organic compound with the molecular formula C13H7Cl2FO It is a biphenyl derivative characterized by the presence of chlorine and fluorine atoms on the biphenyl ring and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives that have chlorine and fluorine substituents.
Formylation Reaction: The introduction of the aldehyde group is achieved through a formylation reaction. This can be done using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) or by using formylating agents like dichloromethyl methyl ether in the presence of a Lewis acid.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the formyl group at the desired position on the biphenyl ring.
Industrial Production Methods
Industrial production of 3’,4’-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the starting materials and reagents.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Quality Control: Ensuring the final product meets the required specifications through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3’,4’-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms on the biphenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 3’,4’-Dichloro-4-fluoro-biphenyl-3-carboxylic acid
Reduction: 3’,4’-Dichloro-4-fluoro-biphenyl-3-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3’,4’-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3’,4’-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chlorine and fluorine atoms may also influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3’,4’-Dichloro-5-fluorobiphenyl-2-amine
- 3,4-Dichloro-4’-(difluoromethyl)-3’-fluoro-1,1’-biphenyl
- 3’,5’-Dichloro-4’-fluoro-[1,1’-biphenyl]-4-carbaldehyde
Uniqueness
3’,4’-Dichloro-4-fluoro-biphenyl-3-carboxaldehyde is unique due to the specific positioning of the chlorine, fluorine, and aldehyde groups on the biphenyl ring. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H7Cl2FO |
|---|---|
Poids moléculaire |
269.09 g/mol |
Nom IUPAC |
5-(3,4-dichlorophenyl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C13H7Cl2FO/c14-11-3-1-9(6-12(11)15)8-2-4-13(16)10(5-8)7-17/h1-7H |
Clé InChI |
ZLLQIRUPAWUGBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-7-chlorofuro[2,3-c]pyridine](/img/structure/B13905842.png)
![4-Bromo-1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester](/img/structure/B13905851.png)




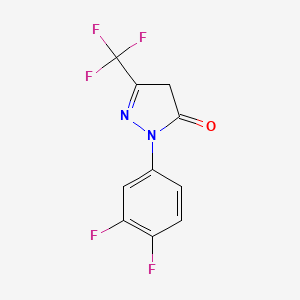
![[(6E,8S)-6-(fluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13905889.png)
![[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13905890.png)
